molecular formula C13H18BNO4 B578823 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 1310404-57-9

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No. B578823
CAS RN: 1310404-57-9
M. Wt: 263.1
InChI Key: RJAWLLASOPJJEA-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and has important applications in organic synthesis . It can be used as a synthetic reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Synthesis Analysis

The synthesis of this compound involves the use of the Gaussian09 software package . The ground state (vacuum) and DFT calculations are performed through B3LYP-D3/6-311++G (d, p) basis sets .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d, p) method to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .


Chemical Reactions Analysis

This compound is commonly used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, and a refractive index of 1.4096 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups facilitate nucleophilic and amidation reactions, which are pivotal in constructing complex molecules. For example, it can be used to synthesize N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a compound with potential applications in medicinal chemistry .

Drug Development

In the realm of drug development, this compound is utilized for its reactivity in transformations essential for creating pharmacologically active molecules. It can act as a protecting group for diols or participate in asymmetric synthesis of amino acids and coupling reactions like the Suzuki coupling, which is fundamental in creating diverse pharmaceuticals .

Enzyme Inhibition

Boronic acid compounds, including this ester, are known to function as enzyme inhibitors. They can bind to the active sites of enzymes, potentially inhibiting their activity. This property is exploited in the design of drugs targeting various diseases, including cancer and microbial infections .

Fluorescent Probes

The compound’s ability to form fluorescent complexes makes it valuable as a fluorescent probe. It can be used to detect biological molecules like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, providing insights into biological processes and disease states .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, enabling controlled drug release. This is particularly useful for delivering chemotherapy agents, insulin, and gene therapies .

Electrochemical Studies

The compound is employed in the synthesis of novel copolymers that have applications in electrochemical studies. These copolymers, based on benzothiadiazole and electron-rich arene units, can be used to explore new electrochemical properties and applications .

Catalysis

In catalysis, this compound can be used for borylation reactions, which are crucial for introducing boron into organic molecules. This is often done in the presence of a palladium catalyst, leading to the formation of various boronate esters with potential applications in further chemical transformations .

Material Science

Lastly, the compound finds use in material science, particularly in the development of materials with novel optical properties. It can be incorporated into the synthesis of materials that require specific light-absorbing or emitting characteristics, which could be beneficial for creating advanced photonic devices .

Mechanism of Action

Target of Action

Boronic acid derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

The compound, also known as 5-Formyl-6-methoxypyridine-3-boronic acid pinacol ester, is likely to interact with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic ester group of the compound transfers an organic group to a palladium catalyst . This process is facilitated by the boronic ester’s stability and the mild reaction conditions .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways for creating carbon-carbon bonds . The resulting products can have various downstream effects depending on their structure and properties.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound’s action results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds with diverse structures and properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed under mild conditions . The compound’s stability as a boronic ester also facilitates its use in synthesis .

Safety and Hazards

This compound is relatively stable under normal conditions, but care should be taken to avoid contact with oxygen or strong oxidizers to prevent fire or explosion . It is classified as a flammable liquid and an eye irritant .

Future Directions

The future directions of this compound involve its use in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-9(8-16)11(17-5)15-7-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAWLLASOPJJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694498
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

CAS RN

1310404-57-9
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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